

Safety and handling precautions for Hoechst 34580

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Compound of Interest		
Compound Name:	Hoechst 34580	
Cat. No.:	B1194229	Get Quote

An In-depth Technical Guide to the Safety and Handling of Hoechst 34580

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for **Hoechst 34580**, a fluorescent, cell-permeable DNA stain. It is intended to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify **Hoechst 34580** as not a hazardous substance, it is crucial to note that Hoechst stains are generally considered to be known mutagens and should be handled with appropriate care[1][2]. Due to its ability to bind DNA, it should be treated as a potential mutagen and carcinogen. All laboratory personnel should adhere to strict safety protocols to minimize exposure.

- 1.1 Personal Protective Equipment (PPE) When handling **Hoechst 34580** in either powder or solution form, the following PPE is mandatory[3]:
- Eye/Face Protection: Tight-sealing safety goggles and a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols[1][3]. If exposure limits are exceeded, NIOSH/MSHA-approved



respiratory protection should be worn[3].

- 1.2 First Aid Measures In case of exposure, follow these procedures immediately[1]:
- Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
- Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes.
 Call a physician.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).
- Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Chemical and Physical Properties

Hoechst 34580 is a bisbenzimide derivative that exhibits enhanced blue fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for AT-rich regions[4][5]. Discrepancies in reported molecular weights and CAS numbers are typically due to the compound being supplied in different salt forms (e.g., tetrahydrochloride salt)[1].



Property	Value	Source(s)
Synonyms	HOE 34580, Proamine	[6]
Appearance	Solid, Dark yellow powder	[7][8]
Molecular Weight	451.57 g/mol	[7][9]
597.41 g/mol (tetrahydrochloride)	[1]	
560.95 g/mol	[3][8]	_
CAS Number	23555-00-2	[6][9]
911004-45-0	[3][8]	
Fluorescence (DNA-bound)	Excitation: 380-392 nm	[4][6]
Emission: 438-440 nm	[4][6]	
Fluorescence (Unbound)	Emission: 510-540 nm	[4]
Solubility (25°C)	Water: 90 mg/mL (199.3 mM)	[9]
DMSO: 5 mg/mL (11.07 mM)	[9]	

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of Hoechst 34580.



Form	Storage Temperature	Conditions	Stability	Source(s)
Dry Powder	≤ -20°C	Desiccated, protected from light	At least 12 months	[2][10]
Stock Solution	2-6°C	Protected from light	1-3 months	[6]
Stock Solution (Aliquots)	≤ -20°C	Protected from light, avoid repeated freeze- thaw cycles	At least 6 months	[5][9][10]

Handling Precautions:

- Always handle the compound in a designated area, such as a chemical fume hood.
- Avoid the formation of dust and aerosols[1].
- Protect all forms of the dye from light to prevent photobleaching[6].

Experimental Protocols

The following protocols are provided as guidelines and should be optimized for specific cell types and experimental conditions.

4.1 Stock Solution Preparation

- To create a 10 mg/mL stock solution, dissolve 100 mg of Hoechst 34580 powder in 10 mL of high-quality dimethyl sulfoxide (DMSO)[6]. Alternatively, a 1 mg/mL stock can be made by dissolving the powder in distilled water[10].
- The dye has poor solubility; sonicate the vial as necessary to ensure it is fully dissolved[6].
- Aliquot the stock solution into smaller, single-use volumes and store as recommended in the table above.



4.2 Staining Protocol for Live Cells

- Culture cells to the desired confluency in an appropriate medium.
- Prepare a working solution by diluting the stock solution to a final concentration of 1-10
 μg/mL in complete cell culture medium[10].
- Remove the existing medium from the cells and add the Hoechst working solution.
- Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time is cell-type dependent and should be determined empirically[10].
- (Optional) To reduce background fluorescence from unbound dye, aspirate the staining solution and wash the cells with fresh medium or phosphate-buffered saline (PBS)[10].
- Proceed with analysis via fluorescence microscopy or flow cytometry.
- 4.3 Staining Protocol for Fixed Cells
- Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 10-15 minutes at room temperature)[11].
- Wash the cells twice with PBS to remove the fixative[11].
- Prepare a working solution by diluting the stock solution to a final concentration of 0.5-2
 μg/mL in PBS[10].
- Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light[10][11].
- Wash the cells 2-3 times with PBS to remove unbound dye[11].
- Mount the coverslip or proceed with analysis.
- 4.4 Spill and Decontamination Procedure
- Absorb any spilled solution with an inert, liquid-binding material (e.g., diatomite)[1].



- Decontaminate the affected surfaces by scrubbing with alcohol[1].
- Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations[2].

Mechanism of Action and Visualization

5.1 DNA Staining **Hoechst 34580** is a cell-permeant dye that binds to the minor groove of DNA[4]. This binding is preferential for adenine-thymine (A-T) rich sequences and results in a significant enhancement of its fluorescence, making it an excellent nuclear counterstain for visualizing cell nuclei and condensed chromatin in apoptotic cells[4][6].

5.2 Amyloid Beta (A β) Inhibition Recent studies have identified **Hoechst 34580** as a potent inhibitor of amyloid beta (A β) fibril formation, with a reported IC50 of 0.86 μ M[9][12]. This suggests a potential therapeutic application in Alzheimer's disease research by preventing the aggregation of A β peptides into neurotoxic plaques[12].

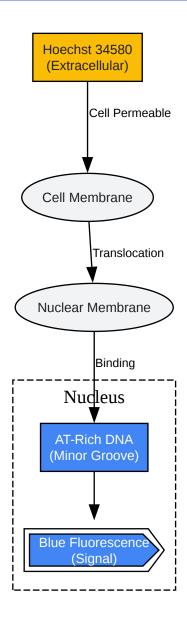
Diagrams



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Caption: General laboratory workflow for safely handling **Hoechst 34580**.

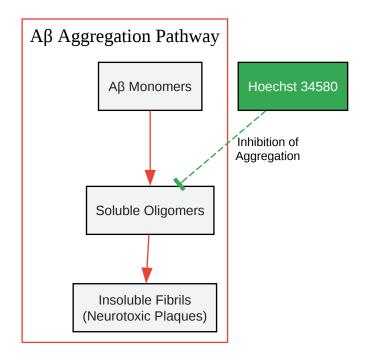




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Caption: Mechanism of **Hoechst 34580** as a fluorescent DNA stain.





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Caption: Inhibitory effect of **Hoechst 34580** on Amyloid Beta (Aβ) aggregation.

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